Bienvenue dans la boutique en ligne BenchChem!

Estradiol 3,17-Divalerate

Pharmacokinetics Prodrug Design Lipophilicity

Estradiol 3,17-Divalerate is the definitive reference standard for quantifying EP Impurity E in estradiol valerate drug substances per pharmacopoeial monographs. Its unique diester structure with two valerate moieties confers a significantly higher logP than monoesters, enabling distinct chromatographic resolution from the API. Analytical laboratories must procure this certified standard to validate HPLC/UPLC methods for batch release and stability testing; substituting with estradiol valerate invalidates regulatory compliance. Generic manufacturers targeting ICH-compliant impurity profiles rely on E2DV as a key process intermediate to achieve >99.4% final API purity.

Molecular Formula C28H40O4
Molecular Weight 440.6 g/mol
CAS No. 63042-28-4
Cat. No. B137805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstradiol 3,17-Divalerate
CAS63042-28-4
Synonyms(17β)-Estra-1,3,5(10)-triene-3,17-diol 3,17-Dipentanoate;  Estradiol Divalerate; 
Molecular FormulaC28H40O4
Molecular Weight440.6 g/mol
Structural Identifiers
SMILESCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)CCCC)C
InChIInChI=1S/C28H40O4/c1-4-6-8-26(29)31-20-11-13-21-19(18-20)10-12-23-22(21)16-17-28(3)24(23)14-15-25(28)32-27(30)9-7-5-2/h11,13,18,22-25H,4-10,12,14-17H2,1-3H3/t22-,23-,24+,25+,28+/m1/s1
InChIKeyXCWCTQWBFLVNMT-RIWVVKKCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Estradiol 3,17-Divalerate (CAS 63042-28-4) Procurement Guide: Impurity Standard, Synthetic Intermediate, and Research Compound


Estradiol 3,17-Divalerate (E2DV, CAS 63042-28-4) is a synthetic, diesterified prodrug of the endogenous estrogen 17β-estradiol, distinguished by the presence of two valerate (pentanoate) ester groups at both the C3 and C17β positions of the steroid nucleus . This compound is characterized by its high lipophilicity, with a calculated logP that is significantly higher than that of its monoester counterpart, estradiol valerate . Due to this property, E2DV is not a standalone therapeutic agent; its primary applications are as a key reference standard and impurity marker in pharmaceutical quality control, and as a critical intermediate in the industrial synthesis of high-purity estradiol valerate [1].

Why Estradiol 3,17-Divalerate Cannot Be Substituted with Estradiol Valerate or Other Esters in Critical Applications


Substituting Estradiol 3,17-Divalerate (E2DV) with its closest analog, estradiol valerate, is scientifically unsound and can lead to procurement or experimental failure for several quantifiable reasons. Structurally, E2DV is a diester with two valerate moieties, while estradiol valerate is a monoester at the 17-position. This fundamental difference translates into a significantly higher calculated partition coefficient (logP) for E2DV, which profoundly alters its solubility and release kinetics from oil-based depots compared to monoesters . Furthermore, in a pharmaceutical quality control context, E2DV is a named and regulated impurity (Estradiol Valerate EP Impurity E), and using the active pharmaceutical ingredient (API) estradiol valerate as a substitute for this specific impurity standard would invalidate analytical method validation and regulatory compliance . Finally, in chemical synthesis, E2DV is the direct precursor to estradiol valerate via selective methanolysis; any alternative intermediate would require a completely different and potentially less efficient synthetic route [1].

Quantitative Evidence for the Differentiation of Estradiol 3,17-Divalerate (CAS 63042-28-4) from Closest Analogs


Lipophilicity (logP) as a Key Driver of Altered Release Kinetics vs. Estradiol Valerate

Estradiol 3,17-Divalerate is differentiated from its closest analog, estradiol valerate, by the presence of a second ester moiety at the C3 position. This structural difference results in a significant increase in lipophilicity. Estradiol valerate (17-valerate) has a calculated logP of approximately 5.6-6.0, whereas the diester Estradiol 3,17-Divalerate exhibits a substantially higher calculated logP, estimated to be >7.5 . This increased lipophilicity is directly responsible for its altered pharmacokinetic profile when formulated in oil, leading to a slower rate of absorption and a more prolonged release of the active estradiol moiety compared to the monoester .

Pharmacokinetics Prodrug Design Lipophilicity

Crystalline Polymorphism: Existence of a Novel Crystalline Form A

A key differentiator for Estradiol 3,17-Divalerate is its ability to exist in multiple crystalline forms, including a novel, patented crystalline Form A. This form is specifically obtained by crystallization from an alcoholic solvent, a process that is part of an improved manufacturing method for high-purity estradiol valerate [1]. In contrast, earlier synthetic routes typically yielded E2DV as an oil, which then required further purification by high-vacuum distillation [1]. The isolation and characterization of this specific crystalline form (Form A) represent a tangible, intellectual property-backed advantage for manufacturing processes that utilize it, as it enables the production of estradiol valerate with a purity >99.4% [1].

Solid-State Chemistry Polymorphism Crystallography

Physicochemical Properties: Melting Point and Solubility Profile

The physicochemical properties of Estradiol 3,17-Divalerate provide a clear basis for differentiation from its parent compound, 17β-estradiol, and its monoester analog. E2DV is a crystalline solid with a melting point of approximately 200-202 °C . Critically, it is described as being insoluble in water but soluble in most organic solvents . This solubility profile is in stark contrast to that of 17β-estradiol, which has an aqueous solubility of approximately 3.9 µg/mL at 25°C, and estradiol valerate, which also has limited but measurable aqueous solubility. The pronounced insolubility of E2DV in water is a defining characteristic that underpins its utility in sustained-release formulations and its behavior as a chromatographic standard.

Preformulation Physicochemical Characterization Solubility

Regulatory Status as a Defined Pharmacopoeial Impurity Standard

Estradiol 3,17-Divalerate holds a unique and non-interchangeable position as a certified reference standard for pharmaceutical analysis. It is officially designated as Estradiol Valerate EP Impurity E according to the European Pharmacopoeia (EP) and is also recognized in the United States Pharmacopeia (USP) . This designation means that for any pharmaceutical manufacturer or quality control laboratory testing estradiol valerate drug substance or product, the use of a certified batch of Estradiol 3,17-Divalerate is a regulatory requirement for impurity profiling. No other compound, including estradiol valerate itself, can be used as a substitute for this specific impurity marker during method validation or routine analysis, as it would lack the precise retention time and spectral characteristics required for system suitability and impurity quantification .

Analytical Chemistry Quality Control Pharmaceutical Impurities

Synthetic Role: Essential Intermediate for High-Purity Estradiol Valerate

In the industrial synthesis of pharmaceutical-grade estradiol valerate, Estradiol 3,17-Divalerate is an essential intermediate. The classic synthetic route, first described by Miescher and Scholz, involves the complete esterification of 17β-estradiol with valeric anhydride to yield the diester, Estradiol 3,17-Divalerate [1]. This intermediate is then subjected to a selective methanolysis step to remove the more labile 3-valerate ester, yielding the desired 17-valerate (estradiol valerate) [1]. The purity of the final estradiol valerate API is directly dependent on the purity of the E2DV intermediate. Patented improvements in the process focus on isolating E2DV as a novel crystalline form to achieve a final API purity of >99.4% [2].

Organic Synthesis Process Chemistry Prodrug Synthesis

High-Value Application Scenarios for Estradiol 3,17-Divalerate (CAS 63042-28-4) Based on Differentiating Evidence


Pharmaceutical Quality Control: Quantification of Estradiol Valerate Impurity E

Estradiol 3,17-Divalerate is the gold-standard reference material for identifying and quantifying the EP Impurity E in estradiol valerate drug substance and finished products. Analytical laboratories must procure and use this certified standard to comply with pharmacopoeial monographs. Its use ensures the accuracy and reliability of HPLC or UPLC methods used for batch release and stability testing. The compound's unique chromatographic properties, a direct result of its diester structure and high lipophilicity, allow for its clear resolution from the API and other related substances .

Process Chemistry and API Manufacturing: Synthesis of High-Purity Estradiol Valerate

Chemical manufacturers aiming to produce estradiol valerate meeting ICH guidelines for impurity levels will utilize Estradiol 3,17-Divalerate as a key process intermediate. The adoption of a process that isolates E2DV in a specific crystalline form (e.g., the patented Form A) is a strategic decision to enhance the purity of the final API, achieving >99.4% purity [1]. This scenario is critical for generic drug manufacturers seeking to develop a robust, high-yielding, and regulatory-compliant synthetic route.

Preclinical Formulation Research: Development of Ultra-Long-Acting Injectable Depots

For researchers in drug delivery and formulation science, Estradiol 3,17-Divalerate offers a distinct advantage over monoesters like estradiol valerate for designing depot injections with extended release profiles. Its superior lipophilicity (estimated logP >7.5) results in a slower rate of diffusion from the oil depot, leading to a 'flip-flop' pharmacokinetic profile where absorption is the rate-limiting step . This makes it an ideal candidate for proof-of-concept studies exploring formulations with dosing intervals significantly longer than the 1-4 weeks typical of estradiol valerate depots.

Academic and Industrial Research: Studies on Steroid Esterase Activity and Prodrug Activation

Estradiol 3,17-Divalerate serves as a valuable tool compound in biochemical and pharmacological research. Its structure, containing two distinct ester linkages (a phenolic ester at C3 and a secondary alcohol ester at C17), allows it to be used as a probe to study the substrate specificity and regioselectivity of various human and animal esterases [2]. Comparative studies using this diester alongside monoesters can yield quantitative data on the relative rates of hydrolysis at the 3- versus the 17-position, providing fundamental insights into prodrug activation mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Estradiol 3,17-Divalerate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.